molecular formula C25H42O4 B018468 Ursodeoxycholic Acid Methyl Ester CAS No. 10538-55-3

Ursodeoxycholic Acid Methyl Ester

Cat. No. B018468
CAS RN: 10538-55-3
M. Wt: 406.6 g/mol
InChI Key: GRQROVWZGGDYSW-ZQMFMVRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Ursodeoxycholic Acid Methyl Ester involves several key steps, including the oxidation, isomerization, and reduction of cholic acid derivatives. For example, Sutherland et al. (1982) explored multiple approaches to synthesize ursodeoxycholic acid (UDC) from cholic acid, with one method yielding an overall 37% success rate. This method provided valuable insights into the synthesis process of such compounds, highlighting the challenges and opportunities for efficiency improvements (Sutherland, Macdonald, & Forrest, 1982).

Molecular Structure Analysis

The molecular structure of Ursodeoxycholic Acid Methyl Ester, like that of its parent compound, features specific ring fusions and hydroxyl group placements critical to its function and reactivity. Zhong et al. (2013) described a derivative of ursodeoxycholic acid with a chloromethoxycarbonyloxy substituent replacing the OH group at the 3-position and methylation of the carboxylic acid group. This modification affects the intermolecular interactions and crystal packing of the compound, as evidenced by its ability to form weak C—H⋯O hydrogen bonds in the crystal structure (Zhong, Sun, Zhang, Liu, & Liu, 2013).

Chemical Reactions and Properties

The chemical properties of Ursodeoxycholic Acid Methyl Ester are influenced by its functional groups and molecular structure. The presence of the methyl ester group affects its reactivity and solubility compared to ursodeoxycholic acid. Research by Shen et al. (2021) on the electrochemical reduction of 7-ketolithocholic acid demonstrated a novel method of producing ursodeoxycholic acid, showcasing the chemical transformations possible with bile acid derivatives and their esters (Shen, Dong, Wang, Wan, & Cao, 2021).

Scientific Research Applications

1. Anticancer Activity in Hepatocellular Carcinoma Cells

  • Summary of Application: Ursodeoxycholic Acid Methyl Ester (UDCMe-Z-DHA), a hybrid of ursodeoxycholic acid methyl ester and Dihydroartemisinin (DHA) via a triazole linkage, has been found to have potent anticancer activity in HepG2 hepatocellular carcinoma cells .
  • Methods of Application: The compound was synthesized and its anticancer activity was evaluated in HepG2 cells. The stability of the compound was determined by cell viability assay as well as HPLC-MS/MS analysis .
  • Results or Outcomes: UDCMe-Z-DHA was found to be more potent than UDC-DHA in HepG2 cells with an IC50 of 1 μM. It was also found to be more stable than DHA, which in part accounted for the increased anticancer activity. The compound caused G0/G1 arrest and induced reactive oxygen species (ROS), mitochondrial membrane potential loss and autophagy, which may in turn lead to apoptosis .

2. Biological Synthesis of Ursodeoxycholic Acid

  • Summary of Application: Ursodeoxycholic Acid (UDCA) is a fundamental treatment drug for numerous hepatobiliary diseases and also has adjuvant therapeutic effects on certain cancers and neurological diseases. Biological synthesis of UDCA using inexpensive and readily available substrates is being developed .
  • Methods of Application: Biological UDCA synthesis by free-enzyme catalysis or whole-cell synthesis using inexpensive and readily available chenodeoxycholic acid (CDCA), cholic acid (CA), or lithocholic acid (LCA) as substrates is being developed. The free enzyme-catalyzed one-pot, one-step/two-step method uses hydroxysteroid dehydrogenase (HSDH); whole-cell synthesis, mainly uses engineered bacteria (mainly Escherichia coli) expressing the relevant HSDHs .
  • Results or Outcomes: The biological synthesis of UDCA has been shown to be environmentally friendly and potentially more efficient than chemical synthesis. It has been found that UDCA can mediate and influence the regulation of oncogenic signaling pathways in the cancer genome for cancer therapy, inhibit cancer cell growth, induce autophagy and apoptosis, and exert neuroprotective effects in the treatment of progressive neurological diseases .

3. Quality Control and Assurance in Drug Production

  • Summary of Application: Ursodeoxycholic Acid Methyl Ester is generally used for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Ursodiol and its related formulations .
  • Methods of Application: This compound is used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
  • Results or Outcomes: The use of Ursodeoxycholic Acid Methyl Ester in QC and QA ensures the safety, efficacy, and quality of the drug formulations .

4. Precursor in the Manufacture of Ursodeoxycholic Acid

  • Summary of Application: Ursodeoxycholic Acid Methyl Ester is a precursor used in the manufacture of Ursodeoxycholic acid, which is useful in cholesterol gallstone dissolution, and as a fish growth promoter .
  • Methods of Application: The compound is used in the synthesis of Ursodeoxycholic acid, a process that involves various chemical reactions .
  • Results or Outcomes: The use of Ursodeoxycholic Acid Methyl Ester in the production of Ursodeoxycholic acid has been found to be efficient and effective .

5. Anticancer Activity in HepG2 and Huh-7 HCC Cells

  • Summary of Application: UDC-DHA, a hybrid of ursodeoxycholic acid and Dihydroartemisinin (DHA), has been found to be 10–20 times more potent than DHA in HepG2 and Huh-7 hepatocellular carcinoma cells .
  • Methods of Application: The compound was synthesized and its anticancer activity was evaluated in HepG2 and Huh-7 cells .
  • Results or Outcomes: UDC-DHA may act as a prodrug to improve the stability as well as sustain the release of the active drug DHA .

6. Treatment of Progressive Neurological Diseases

  • Summary of Application: UDCA has been found to improve damaged mitochondrial function and exert neuroprotective effects in the treatment of progressive neurological diseases .
  • Methods of Application: The compound is used in the treatment of progressive neurological diseases .
  • Results or Outcomes: UDCA has been found to have therapeutic effects on certain neurological diseases .

Safety And Hazards

UDCA-ME is classified as hazardous . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

While UDCA-ME has several medicinal and industrial applications, further investigations on its efficacy and safety on humans are required before it could be used for several indications . All genes which are responsible in UDCA biosynthesis have been elucidated. That said, further genetic engineering studies in order to find other prospective sources of UDCA could be a challenge for future research .

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQROVWZGGDYSW-ZQMFMVRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430934
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ursodeoxycholic Acid Methyl Ester

CAS RN

10538-55-3
Record name Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ursodeoxycholic Acid Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl ursodeoxycholate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 2
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 3
Reactant of Route 3
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 4
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 5
Reactant of Route 5
Ursodeoxycholic Acid Methyl Ester
Reactant of Route 6
Reactant of Route 6
Ursodeoxycholic Acid Methyl Ester

Citations

For This Compound
24
Citations
YF Hsu, FL Kung, TE Huang, YN Deng, JH Guh… - Molecules, 2023 - mdpi.com
… The objectives of this study were to evaluate the anticancer activity and investigate the molecular mechanisms of UDCMe-Z-DHA, a hybrid of ursodeoxycholic acid methyl ester and …
Number of citations: 2 www.mdpi.com
L Huang, Y Sun, H Zhu, Y Zhang, J Xu, YM Shen - Steroids, 2009 - Elsevier
… , 3c′, 4c and 4c′, the first step converted 1, 2, 3 and 4 to the corresponding cholic acid methyl ester (1a), chenodeoxycholic acid methyl ester (2a), ursodeoxycholic acid methyl ester (…
Number of citations: 34 www.sciencedirect.com
S Riva, R Bovara, G Ottolina, F Secundo… - The Journal of Organic …, 1989 - ACS Publications
Introduction Biologically activemolecules containing different sen-sitive functional groups appearto be more and more suitable to exploit the potentialities of enzymes in organic …
Number of citations: 77 pubs.acs.org
C CYLINDRACEA - researchgate.net
Biologically active molecules containing different sensitive functional groups appear to be more and more suitable for exploitation of the potentialities of enzymes in organic solvents. …
Number of citations: 0 www.researchgate.net
AM Dopico, JV Walsh Jr, JJ Singer - The Journal of general physiology, 2002 - rupress.org
… effectiveness of ursodeoxycholic acid methyl ester versus … effectiveness of ursodeoxycholic acid methyl ester versus … β cholic acid” and ursodeoxycholic acid methyl ester, taken together …
Number of citations: 102 rupress.org
M Borrell, S Gil-Caballero, M Bietti, M Costas - ACS Catalysis, 2020 - ACS Publications
… Hydroxylation of ursodeoxycholic acid methyl ester S15, a substrate bearing two hydroxyl groups at C-3 and C-7, also proceeds preferentially at the C-5 methine C–H, albeit with …
Number of citations: 35 pubs.acs.org
S Riva - Applied Biocatalysis, 2021 - taylorfrancis.com
The pharmaceutical properties and the high cost of manufacturing steroids made any approach that permits mild and efficient modifications of the compounds a noteworthy achievement…
Number of citations: 18 www.taylorfrancis.com
H Miyazaki, M Ishibashi, M Itoh… - Biomedical Mass …, 1977 - Wiley Online Library
… acid methyl ester) 42 Methyl 3a,7a-di hydroxy-5p-cholanoate (chenodeoxycholic acid methyl ester) 43 Methyl 3a,7p-dihydroxy-5p-cholanoate (ursodeoxycholic acid methyl ester) …
Number of citations: 77 onlinelibrary.wiley.com
E Marchesi, D Perrone, ML Navacchia - Pharmaceutics, 2023 - mdpi.com
Artemisinin is a natural compound extracted from Artemisia species belonging to the Asteraceae family. Currently, artemisinin and its derivatives are considered among the most …
Number of citations: 7 www.mdpi.com
VTV Correia, VDM Silva, HOP Mendonça… - Molecules, 2023 - mdpi.com
Jabuticaba (Plinia cauliflora) and jambolan (Syzygium cumini) fruits are rich in phenolic compounds with antioxidant properties, mostly concentrated in the peel, pulp, and seeds. …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.